β-Sheet Protein Stabilization: 2-Amino-4,4,4-trifluorobutyric Acid vs. Non-Fluorinated Abu
In a direct comparative study of protein G B1 domain (GB1) mutants, substitution with 2-amino-4,4,4-trifluorobutyric acid (Atb) resulted in greater protein stabilization compared to its non-fluorinated analog 2-aminobutyric acid (Abu). The study evaluated thermal denaturation of nine GB1 variants with different amino acids at the solvent-exposed guest position 53 [1]. The stability trend observed was Atb > Abu, demonstrating that introduction of the trifluoromethyl group enhances β-sheet protein stability.
| Evidence Dimension | Protein thermal stability (ΔΔGf of GB1 mutant) |
|---|---|
| Target Compound Data | Atb > Abu (stability increase up to 0.35 kcal·mol⁻¹·residue⁻¹ for fluorinated variants overall) |
| Comparator Or Baseline | 2-Aminobutyric acid (Abu), non-fluorinated analog |
| Quantified Difference | Atb confers greater stability than Abu; fluorination increases stability by up to 0.35 kcal·mol⁻¹·residue⁻¹ |
| Conditions | Protein G B1 domain I6A T44A mutant (GB1) with substitution at solvent-exposed position 53 in internal strand 4; thermal denaturation monitored by circular dichroism spectroscopy |
Why This Matters
This quantifiable stability advantage directly informs procurement decisions for protein engineering and therapeutic protein development where enhanced β-sheet stability is required.
- [1] Chiu HP, Kokona B, Fairman R, Cheng RP. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. J Am Chem Soc. 2009;131(37):13192-13193. View Source
